PEG3 Linker Occupies an Optimal Intermediate Length for PROTAC Efficacy in Select Systems
In a comparative study of Wee1-targeting PROTACs, linkers of intermediate length (13-15 atoms) showed reduced potency compared to both shorter and longer linkers, suggesting a non-monotonic relationship between linker length and degradation efficiency [1]. Separately, in a p300/CBP degrader series, a linker length greater than 10 atoms was required for enhanced degradation, with a PEG4 linker (approximately 12 atoms) proving most effective [2]. The PEG3 linker in Pomalidomide-5'-PEG3-OH, consisting of ~9-10 atoms, provides a distinct intermediate length that differs from both the suboptimal 13-15 atom range (in the Wee1 system) and the optimal PEG4 length (in the p300 system). This precise length offers researchers a critical, defined variable for systematic linker optimization.
| Evidence Dimension | PROTAC Linker Atom Count and Degradation Efficacy |
|---|---|
| Target Compound Data | Pomalidomide-5'-PEG3-OH provides a linker length of approximately 9-10 atoms (PEG3 chain). |
| Comparator Or Baseline | PEG4 linker (approx. 12 atoms, optimal for p300 degradation) and linkers of 13-15 atoms (suboptimal for Wee1 degradation). |
| Quantified Difference | The PEG3 length is distinct from the optimal 12-atom length for p300 and avoids the 13-15 atom suboptimal window observed for Wee1. |
| Conditions | Comparative analysis of linker length effects in two independent target systems: Wee1 (HEK293 and other cancer cell lines) and p300/CBP (MM1.S myeloma cell line). |
Why This Matters
This defined length is a critical variable in rational PROTAC design, allowing researchers to empirically explore a distinct point in the linker length-activity landscape.
- [1] Li X, Song Y. Selective Wee1 degradation by PROTAC degraders recruiting VHL and CRBN E3 ubiquitin ligases. Bioorg Med Chem Lett. 2022;66:128731. View Source
- [2] Brownsey DK, Rowley BC, Gorobets E, et al. Identification of ligand linkage vectors for the development of p300/CBP degraders. RSC Med Chem. 2022;13(6):726-730. View Source
